Benzene, 1,1'-oxybis[4-methoxy-
Description
Benzene, 1,1'-oxybis[4-methoxy-] (IUPAC name: bis(4-methoxyphenyl) ether) is a diphenyl ether derivative featuring two para-methoxy-substituted benzene rings connected by an oxygen bridge. Its molecular formula is C₁₄H₁₄O₃, with a molecular weight of 230.25 g/mol (calculated). The methoxy (-OCH₃) groups are electron-donating, enhancing the compound’s solubility in polar solvents and influencing its reactivity in electrophilic aromatic substitution reactions.
Properties
CAS No. |
1655-74-9 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-methoxy-4-(4-methoxyphenoxy)benzene |
InChI |
InChI=1S/C14H14O3/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 |
InChI Key |
CBDLNOVOFXJEOB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)OC |
Other CAS No. |
1655-74-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare bis(4-methoxyphenyl) ether with structurally analogous diphenyl ether derivatives, emphasizing substituent effects on molecular properties and applications.
Structural and Functional Analysis:
Methoxy vs. Methyl Substituents: The methoxy group in the target compound increases polarity compared to the methyl analog (C₁₄H₁₄O), which lacks oxygen. This difference enhances solubility in polar solvents like ethanol or acetone . Methyl groups are purely hydrophobic, making Benzene, 1,1'-oxybis[4-methyl-] more suited for non-polar applications, such as lubricant additives .
Electron-Withdrawing vs. Electron-Donating Groups :
- Nitro groups in Oxybis[4-nitrobenzene] (C₁₂H₈N₂O₅) are strongly electron-withdrawing, stabilizing the aromatic ring against electrophilic attack. This property makes nitro derivatives useful in explosives and dyes but less reactive in nucleophilic substitutions compared to methoxy analogs .
- Methoxy groups, conversely, activate the ring toward electrophilic substitution, facilitating reactions like nitration or sulfonation .
Steric and Environmental Impact :
- The tert-butyl groups in Bis(4-tert-butylphenyl) ether (C₂₀H₂₆O) introduce steric hindrance, reducing reactivity but improving thermal stability. Such compounds are employed in high-temperature resins .
- Brominated analogs like 1,1'-Oxybis[2,4-dibromobenzene] (C₁₂H₆Br₄O) exhibit flame-retardant properties but face restrictions due to persistence in ecosystems and bioaccumulation risks .
Molecular Weight Trends :
- Bulky substituents (e.g., tert-butyl, bromine) significantly increase molecular weight. For instance, the brominated derivative (485.80 g/mol) is over twice as heavy as the methoxy compound, impacting volatility and solubility .
Gaps in Data
- Experimental data on the target compound’s melting point, boiling point, and spectral profiles (e.g., IR, NMR) are absent in the provided evidence. Further studies are needed to characterize these properties .
Preparation Methods
Catalyst Efficiency in Ullmann Reactions
Copper catalysts exhibit superior performance in aryl ether synthesis compared to palladium or nickel systems. The CuI/ligand complex facilitates electron transfer, reducing activation energy for C-O bond formation. However, ligand costs (e.g., trans-N,N'-dimethylcyclohexanediamine) and copper residue removal post-reaction remain industrial challenges.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents like DMF enhance nucleophilicity in SN2 and NAS routes but complicate downstream purification. Ethanol-water mixtures offer greener profiles but may limit substrate solubility. Recent trends favor switchable solvents (e.g., ionic liquids) to balance reactivity and environmental impact.
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